molecular formula C15H16F3NO4 B2856312 Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 321944-20-1

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate

Cat. No. B2856312
CAS RN: 321944-20-1
M. Wt: 331.291
InChI Key: URWJVQLEAJLTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is highly soluble in organic solvents and has a molecular weight of 361.34 g/mol.

Mechanism of Action

The mechanism of action of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves the inhibition of specific enzymes and signaling pathways that play a crucial role in disease progression. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling. By inhibiting these enzymes, this compound can modulate various cellular processes and pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate gene expression, induce cell cycle arrest, and inhibit cell proliferation. It has also been shown to have anti-inflammatory and neuroprotective effects. Its unique chemical structure allows it to interact with specific targets in cells, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to handle and prepare. Its synthesis method is straightforward and yields a high purity product, making it suitable for various applications. However, this compound has some limitations, including its potential toxicity and limited stability in aqueous solutions. These limitations need to be considered when designing experiments using this compound.

Future Directions

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has several potential future directions for research. One area of interest is its potential use in cancer therapy. It has been shown to have anti-cancer effects in various cancer cell lines and animal models. Further research is needed to investigate its efficacy and safety in clinical trials. Another potential future direction is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Its neuroprotective effects make it an attractive candidate for drug development in this field. Additionally, further research is needed to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Its biochemical and physiological effects have been extensively studied, and it has shown promising results in the treatment of various diseases. Its advantages and limitations need to be considered when designing experiments using this compound. Further research is needed to investigate its potential use in various fields, making it an exciting area of research for the future.

Synthesis Methods

The synthesis of Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate involves the reaction of 2-(trifluoromethyl)benzo[d][1,3]dioxole with cyclohexyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product, making it suitable for various applications.

Scientific Research Applications

Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique chemical structure makes it an attractive candidate for drug development.

properties

IUPAC Name

cyclohexyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-14(17,18)15(22-11-8-4-5-9-12(11)23-15)19-13(20)21-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWJVQLEAJLTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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